N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This specific compound is characterized by the presence of a benzothiazole ring attached to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Attachment of Methoxybenzamide Moiety: The benzothiazole ring is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve:
Large-scale Cyclization: Using automated reactors for the cyclization step to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the methoxybenzamide moiety.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-diabetic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins involved in signaling pathways, affecting cellular processes such as inflammation and glucose metabolism.
Comparison with Similar Compounds
- N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide
- N-(1,3-benzothiazol-6-yl)-2,1,3-benzothiadiazole-4-carboxamide
Comparison:
- N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its electronic properties and reactivity compared to other benzothiazole derivatives.
- N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide has a butoxy group, which may affect its solubility and interaction with biological targets differently.
- N-(1,3-benzothiazol-6-yl)-2,1,3-benzothiadiazole-4-carboxamide contains a benzothiadiazole moiety, which can impart different photophysical properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGADRJFIXIABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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